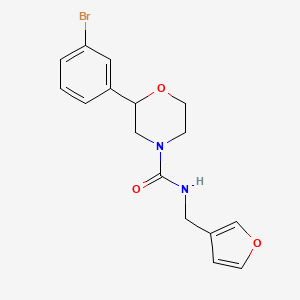![molecular formula C21H21N3O3 B7551738 2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide, commonly known as IMCA, is a synthetic compound that has gained significant attention in scientific research. IMCA belongs to the class of indole-based compounds and has been studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of IMCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. IMCA has been shown to inhibit the activity of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. IMCA has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
IMCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation, and protection of neurons from damage. IMCA has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using IMCA in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, IMCA has limited solubility in aqueous solutions, which may pose challenges in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IMCA.
Future Directions
For IMCA research include further studies on its mechanism of action and potential therapeutic applications, as well as the development of more efficient synthesis methods and formulations for clinical use. Additionally, studies on the combination of IMCA with other compounds may provide insights into its synergistic effects and potential for combination therapy.
Synthesis Methods
IMCA can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with 3-(morpholine-4-carbonyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
IMCA has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, IMCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, IMCA has been shown to protect neurons from oxidative stress and reduce inflammation. In anti-inflammatory research, IMCA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(13-16-14-22-19-7-2-1-6-18(16)19)23-17-5-3-4-15(12-17)21(26)24-8-10-27-11-9-24/h1-7,12,14,22H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQUOVJRIBVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)